molecular formula C21H18ClN3O3S B2760439 N-(3-CHLOROPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE CAS No. 866873-92-9

N-(3-CHLOROPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B2760439
CAS No.: 866873-92-9
M. Wt: 427.9
InChI Key: UVQKGDPSORCTGR-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, an isopropyl-substituted benzofuro-pyrimidine moiety, and a thioacetamide linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzofuro-Pyrimidine Core: The initial step involves the synthesis of the benzofuro-pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate starting materials under acidic or basic conditions, often using a catalyst to facilitate the cyclization.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction, where an isopropyl halide reacts with the benzofuro-pyrimidine core in the presence of a strong base.

    Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the intermediate compound with a thioacetamide derivative under controlled conditions, typically involving a condensation reaction.

    Chlorophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving sulfur-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thioacetamide linkage may interact with thiol-containing enzymes, while the benzofuro-pyrimidine core could target specific receptors or proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide: Lacks the isopropyl group, which may affect its chemical properties and biological activity.

    N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]propionamide: Contains a propionamide group instead of an acetamide group, potentially altering its reactivity and interactions.

Uniqueness

N-(3-CHLOROPHENYL)-2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the isopropyl group, thioacetamide linkage, and chlorophenyl group contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-12(2)25-20(27)19-18(15-8-3-4-9-16(15)28-19)24-21(25)29-11-17(26)23-14-7-5-6-13(22)10-14/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQKGDPSORCTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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